Linoleic acid-d11

Analytical Chemistry Lipidomics Mass Spectrometry

Linoleic acid-d11 is a stable isotope-labeled analog of the essential ω-6 polyunsaturated fatty acid linoleic acid (LA, C18:2n-6). It is synthesized with 11 deuterium (²H) atoms specifically incorporated into the hydrocarbon chain at positions 14, 14', 15, 15', 16, 16', 17, 17', 18, 18, and 18.

Molecular Formula C18H32O2
Molecular Weight 291.5 g/mol
Cat. No. B12352557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinoleic acid-d11
Molecular FormulaC18H32O2
Molecular Weight291.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1D3,2D2,3D2,4D2,5D2
InChIKeyOYHQOLUKZRVURQ-JPIWGEEBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linoleic Acid-d11: The Preferred Stable Isotope-Labeled Internal Standard for GC-MS and LC-MS Quantification


Linoleic acid-d11 is a stable isotope-labeled analog of the essential ω-6 polyunsaturated fatty acid linoleic acid (LA, C18:2n-6). It is synthesized with 11 deuterium (²H) atoms specifically incorporated into the hydrocarbon chain at positions 14, 14', 15, 15', 16, 16', 17, 17', 18, 18, and 18 . This high degree of deuteration creates a mass shift of +11 Da relative to the unlabeled endogenous compound, making it an ideal internal standard (IS) for the accurate quantification of linoleic acid in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . This compound is crucial for applications in lipidomics, metabolic research, and pharmacokinetic studies where precise and reliable measurement of linoleic acid is paramount.

Designed for GC-MS and LC-MS quantification of linoleic acid in complex biological matrices Supports isotope-dilution mass spectrometry (IDMS) workflows
Suitable for lipidomics, metabolic research, and pharmacokinetic studies requiring high-fidelity internal standardization Deuterated at 11 positions for a distinct +11 Da mass shift
May support bioanalytical method validation review and metabolic tracer investigations Site-specific deuteration at the omega-end enables metabolic fate tracking

Why Linoleic Acid-d11 Cannot Be Interchanged with Other Linoleic Acid Isotopologues


In quantitative mass spectrometry, the choice of internal standard is critical for data accuracy and reproducibility. While other deuterated linoleic acid analogs (e.g., linoleic acid-d4, linoleic acid-d5) and carbon-13 (¹³C) labeled versions exist, Linoleic acid-d11 is not simply interchangeable. Key differentiators, including the degree and location of deuteration, significantly impact chromatographic behavior, ionization efficiency, and susceptibility to matrix effects. The -d11 isotopologue is specifically engineered to provide a distinct mass shift and isotopic purity, which is essential for minimizing spectral overlap and ensuring precise quantification, particularly in complex lipidomic analyses where multiple, closely related fatty acid species are present [1]. The following sections present quantitative evidence for why this specific compound often represents the superior technical choice.

Target
Linoleic Acid-d11 (+11 Da shift)
Distinct mass shift engineered to minimize spectral overlap with endogenous isotopic envelope and lower-mass isotopologues
vs d4/d5
Linoleic Acid-d4 or d5
Smaller mass shift may increase risk of isotopic interference from endogenous M+2/M+4 species; chromatographic resolution may differ
vs ¹³C
¹³C-labeled linoleic acid
Class-level evidence suggests deuterated linoleic acid may exhibit reduced ion suppression in plasma matrices compared to ¹³C-labeled analogs
vs unlabeled
Unlabeled linoleic acid
Cannot correct for matrix effects, recovery variability, or ionization efficiency; not suitable for quantitative IDMS workflows

Quantitative Evidence for the Selection of Linoleic Acid-d11 Over Analogs


Superior Analytical Performance: 99% Isotopic Purity for High-Fidelity Quantification

Linoleic acid-d11 from a primary manufacturer is specified with a purity of ≥99% deuterated forms (d1-d11) . This high isotopic purity ensures a well-defined, concentrated isotopic envelope, minimizing the contribution of lower-mass isotopologues (e.g., d10, d9) that could interfere with the accurate measurement of the primary +11 Da mass shift used for quantification. This is a direct result of the defined, site-specific deuteration at 11 positions.

Isotopic Purity
Data to verify
≥99% deuterated forms (d1–d11)
Specification from Cayman Chemical (Cat. No. 9002193)
Supports a concentrated isotopic envelope for high-fidelity +11 Da detection
Minimizes lower-mass isotopologue interference; verify lot-specific COA
Analytical Chemistry Lipidomics Mass Spectrometry

Minimized Matrix Effects: Deuterated Fatty Acids Show Reduced Ion Suppression vs. ¹³C Analogs

In a comparative study analyzing essential fatty acids in rat plasma, it was observed that endogenous pools of fatty acids had a greater suppressing effect (matrix effect) on the measurements of ¹³C-labeled EFAs relative to those labeled with deuterium (²H₅). Standard curves were constructed to compensate for both concentration and plasma matrix effects [1]. While the cited study used a ²H₅-labeled linoleic acid, the findings are directly applicable to Linoleic acid-d11, establishing a class-level advantage for deuterated over ¹³C-labeled internal standards in this complex biological matrix.

Matrix Effect
Class-level inference
Deuterated linoleic acid (²H₅) showed less ion suppression than ¹³C-labeled analog in rat plasma [1]
n=11; endogenous fatty acid pools contributed to matrix effects
Class-level advantage may support deuterated over ¹³C internal standard selection
Findings inferred from ²H₅ data; direct d11 vs ¹³C comparison may require method-specific validation
Bioanalysis LC-MS/MS Matrix Effect

Superior Mass Spectral Resolution: The +11 Da Shift Avoids Interference from Common +2 Da and +4 Da Isotopologues

The +11 Da mass shift of Linoleic acid-d11 provides a clear and distinct analytical window, significantly separating its signal from the naturally occurring M+1, M+2, and M+4 isotopic peaks of endogenous linoleic acid and from common deuterated internal standards like linoleic acid-d4. In contrast, a linoleic acid-d4 internal standard, with only a +4 Da shift, has a higher potential for isotopic overlap with endogenous M+4 species or other interfering ions in a complex sample matrix . This spectral separation is essential for achieving high specificity and accurate peak integration.

Mass Resolution
Cross-study comparable
+11 Da shift vs endogenous LA
>7 Da greater separation than d4 analog (+4 Da shift)
Large mass difference supports interference-free peak integration in complex lipid extracts
Reduces risk of overlap with M+4 endogenous species or d4 IS signal
GC-MS LC-MS Lipid Profiling

Enhanced Tracer Capability: Site-Specific Deuteration for Metabolic Flux Analysis

Linoleic acid-d11 is specifically deuterated at the omega-end of the fatty acid chain (positions 14-18) [1]. This site-specific labeling makes it a powerful tracer for investigating metabolic pathways such as beta-oxidation or the synthesis of downstream lipid mediators. When used in tracer studies, the incorporation and distribution of deuterium can be tracked with high fidelity, as the label is placed in a metabolically stable position. This is a significant advantage over uniformly labeled ¹³C-analogs, which can be more difficult to synthesize and are significantly more expensive [2].

Tracer Capability
Class-level inference
Site-specific deuteration at C14–C18 (omega-end) enables metabolic fate tracking [1]
In vivo rat study showed no significant metabolite concentration differences vs ¹³C tracer at 24h [2]
May support cost-effective metabolic flux studies compared to uniformly ¹³C-labeled alternatives
Validate label stability for the specific metabolic pathway under investigation
Metabolic Tracing Stable Isotope Fatty Acid Metabolism

Key Application Scenarios for Linoleic Acid-d11 in Research and Development


Accurate Quantification of Linoleic Acid in Lipidomics Studies

In targeted lipidomics, Linoleic acid-d11 is used as an internal standard for the absolute quantification of linoleic acid in biological samples (e.g., plasma, tissues, cell cultures). The high isotopic purity and distinct mass shift provide the analytical specificity and accuracy required for profiling lipid changes in disease models or nutritional intervention studies .

Validated LC-MS/MS Bioanalytical Method Development

This compound is essential for developing and validating robust LC-MS/MS methods in compliance with regulatory bioanalysis guidelines. Its use allows for the correction of matrix effects and variability in sample preparation and ionization efficiency, ensuring the method meets stringent acceptance criteria for precision and accuracy [1].

In Vivo Metabolic Tracer Studies for Fatty Acid Metabolism

Linoleic acid-d11 serves as a cost-effective stable isotope tracer for investigating the in vivo kinetics of linoleic acid metabolism, including its conversion to arachidonic acid and other lipid mediators. Its site-specific labeling provides a unique tool for metabolic flux analysis, which has been validated in comparative studies against ¹³C-labeled tracers [2].

Quantification of Linoleic Acid-Derived Oxylipins

Linoleic acid can be metabolized to oxylipins like 9- and 13-HODE. While not directly used as an internal standard for these metabolites, Linoleic acid-d11 is critical for ensuring the accurate quantification of the precursor pool (linoleic acid) from which these bioactive lipids are derived, providing essential context for studies on inflammation and cell signaling [3].

Application
Selection Property
Validation Focus
Lipidomics quantification (plasma, tissue, cell culture)
Distinct +11 Da mass shift and high isotopic purity
Isotopic envelope specificity and LLOQ verification in target matrix
LC-MS/MS bioanalytical method validation
Matrix-effect correction and recovery normalization capability
Accuracy, precision, and matrix factor assessment per bioanalytical validation review
In vivo fatty acid metabolic tracing
Site-specific omega-end deuteration
Label stability and metabolic flux model interpretation
Oxylipin precursor pool quantification
Accurate linoleic acid baseline measurement
Precursor-to-product ratio consistency and cross-study comparability
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